![molecular formula C16H24BNO3 B2762380 N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2490666-07-2](/img/structure/B2762380.png)
N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not available, related compounds have been used in various chemical reactions. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Organic Synthesis and Drug Intermediates
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as intermediates in drug synthesis. Specifically, boronic acid compounds are used to protect diols, participate in asymmetric synthesis of amino acids, and facilitate reactions like Diels–Alder and Suzuki coupling. In drug research, boric acid compounds act as enzyme inhibitors or specific ligand drugs. Additionally, they find applications in treating tumors, microbial infections, and anticancer therapies .
Fluorescent Probes and Sensing Agents
Boronic acid compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl groups, can serve as fluorescent probes. They detect hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These compounds are valuable tools for identifying specific molecules and monitoring biological processes .
Stimulus-Responsive Drug Carriers
Boronic ester bonds, prevalent in borate-based drug carriers, offer advantages such as simple construction conditions and good biocompatibility. These carriers respond to microenvironmental changes (e.g., pH, glucose, ATP) within the body. Various carrier types, including drug–polymer couplings, polymer micelles, and mesoporous silica, can load anticancer drugs, insulin, and genes. Controlled drug release is achieved through the formation and rupture of boronic ester bonds .
Computational Chemistry and Molecular Modeling
Density functional theory (DFT) studies can provide insights into the molecular electrostatic potential and frontier molecular orbitals of this compound. Researchers can explore its electronic structure, reactivity, and stability using computational methods.
properties
IUPAC Name |
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUENODDJHKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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